molecular formula C18H21N3O3 B1663145 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 316130-82-2

6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1663145
M. Wt: 323.35 g/mol
InChI Key: VLHSAZGOCOREQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

While the compound seems to be a derivative of hydroxyphenyl triazine , the exact molecular structure of “6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine” is not provided in the available resources.

Scientific Research Applications

Dendrimeric Complex Synthesis

6-Ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine has been involved in the synthesis of dendrimeric complexes. Uysal and Koç (2010) explored the creation of dendrimeric melamine-cored complexes involving Schiff bases and investigated their magnetic behaviors. This research demonstrates the compound's utility in synthesizing complex molecular structures with potential applications in materials science and nanotechnology (Uysal & Koç, 2010).

Ligand Synthesis and Analysis

Tal Hermon and E. Tshuva (2008) reported the synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, which can act as tetradentate ligands. They examined these compounds for their electronic structures and synthesized a rigid dinuclear complex, revealing its potential in ligand chemistry and coordination complexes (Hermon & Tshuva, 2008).

Gemini Surfactant Development

Research by Singh et al. (2016) involved the synthesis of novel triazine Schiff base-based cationic gemini surfactants. These surfactants were evaluated as additives in polyol for their antiwear, antifriction, and anticorrosive properties, indicating the compound's relevance in material science and industrial applications (Singh et al., 2016).

Polymer Synthesis

Kunisada et al. (1991) explored the synthesis and polymerization of isopropenyltriazines containing alkyl groups, which included 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine. Their work contributes to the field of polymer chemistry, particularly in understanding the polymerization behavior and properties of these triazine-based compounds (Kunisada et al., 1991).

Alzheimer's Disease Research

Kubo et al. (2003) found that 6-Ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine (RS-0466) enhances the protective effect of brain-derived neurotrophic factor on amyloid beta-induced cytotoxicity in cortical neurons. This indicates its potential therapeutic application in Alzheimer's disease research (Kubo et al., 2003).

properties

IUPAC Name

3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHSAZGOCOREQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431920
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

536993-37-0
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving 3-aminophenol (2.18 g, 20 mmol) in 1,4-dioxane (20.0 mL), 2,4-dichloro-6-ethyl-1,3,5-triazine (1.78 g, 10 mmol) was added and stirring carried out for 3 hours at 100° C. under a nitrogen atmosphere.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.